molecular formula C11H18BF3KNO2 B13562746 Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate

Cat. No.: B13562746
M. Wt: 303.17 g/mol
InChI Key: QLRWHQGPSGMEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is a chemical compound that features a trifluoroborate group, a tert-butoxycarbonyl-protected amine, and a cyclopropylazetidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency. This may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.

    Substituted Azetidines: Substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various coupling reactions. The trifluoroborate group facilitates transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the reactive amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is unique due to the combination of its structural features, including the trifluoroborate group, the tert-butoxycarbonyl-protected amine, and the cyclopropylazetidine moiety

Properties

Molecular Formula

C11H18BF3KNO2

Molecular Weight

303.17 g/mol

IUPAC Name

potassium;[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-trifluoroboranuide

InChI

InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-6-11(7-16,8-4-5-8)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1

InChI Key

QLRWHQGPSGMEOA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CN(C1)C(=O)OC(C)(C)C)C2CC2)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.